N,N-dicyclohexyl-3-iodobenzamide
CAS No.:
Cat. No.: VC9921976
Molecular Formula: C19H26INO
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26INO |
|---|---|
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | N,N-dicyclohexyl-3-iodobenzamide |
| Standard InChI | InChI=1S/C19H26INO/c20-16-9-7-8-15(14-16)19(22)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2 |
| Standard InChI Key | SMQQIESQDNDNNH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)I |
| Canonical SMILES | C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)I |
Introduction
Structural and Chemical Identity
Molecular Architecture
N,N-Dicyclohexyl-3-iodobenzamide belongs to the class of N,N-dialkylbenzamides, with the molecular formula C₁₉H₂₅INO (molecular weight: 438.21 g/mol). The iodine atom at the 3-position of the benzene ring introduces significant electronic polarization, while the two cyclohexyl groups confer steric hindrance, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Features
Synthetic Relevance
The compound’s structure suggests potential roles as:
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A precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) via iodine displacement .
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A model substrate for studying steric effects in amide bond transformations .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N,N-dicyclohexyl-3-iodobenzamide likely involves a two-step process:
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Iodination of benzoic acid derivatives: 3-Iodobenzoic acid can be prepared via electrophilic aromatic substitution using iodine and nitric acid .
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Amide coupling: Reaction of 3-iodobenzoic acid with dicyclohexylamine using a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | I₂, HNO₃, H₂SO₄, 0–5°C | Electrophilic iodination of benzoic acid |
| 2 | DCC, DCM, rt, 12–24 h | Activation of carboxylic acid for amidation |
Optimization Challenges
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Steric hindrance: The bulky cyclohexyl groups may slow amidation kinetics, necessitating extended reaction times .
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Iodine stability: High temperatures or strong bases could lead to deiodination, requiring mild conditions .
Physicochemical Properties
While experimental data for this specific compound are scarce, inferences can be drawn from analogous structures:
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Solubility: Likely low in polar solvents (e.g., water) due to hydrophobic cyclohexyl groups; soluble in DCM or THF .
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Thermal stability: Iodine’s lability may limit stability above 150°C .
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Spectroscopic signatures:
Applications and Functional Utility
Organic Synthesis
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Cross-coupling substrate: The C–I bond facilitates palladium-catalyzed couplings to generate biaryl systems .
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Ligand design: Steric bulk may stabilize metal complexes in catalysis .
Materials Science
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Liquid crystals: The planar benzamide core and bulky substituents could induce mesophase behavior.
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Polymer additives: Iodine’s polarizability might enhance dielectric properties in polymers.
| Application | Mechanism | Relevance |
|---|---|---|
| Suzuki-Miyaura coupling | Pd-mediated C–I bond activation | Synthesis of polyaromatics |
| Peptide mimetics | Amide bond isosterism | Drug design |
Recent Advances and Future Directions
Catalytic Innovations
Recent methods for radioiodination (e.g., using Na¹²³I/peracetic acid) could enable radiolabeled versions for imaging applications .
Computational Studies
Density functional theory (DFT) simulations might predict regioselectivity in electrophilic substitutions or catalytic cycles involving this substrate.
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